6,7-dihydro-3H-pteridin-4-one
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Overview
Description
6,7-Dihydro-3H-pteridin-4-one is a heterocyclic compound that belongs to the pteridine family It is characterized by a fused ring system consisting of a pyrazine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-3H-pteridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with formic acid, followed by cyclization to form the pteridine ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pterin derivatives.
Reduction: Reduction reactions can convert it to tetrahydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pterin derivatives.
Reduction: Tetrahydropterin derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
6,7-Dihydro-3H-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives.
Biology: The compound is involved in the biosynthesis of important cofactors such as tetrahydrobiopterin, which is essential for the hydroxylation of aromatic amino acids.
Medicine: It has potential therapeutic applications due to its role in the biosynthesis of neurotransmitters like serotonin and dopamine.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-3H-pteridin-4-one involves its role as a cofactor in enzymatic reactions. It acts as an electron donor in the hydroxylation of aromatic amino acids, facilitating the conversion of substrates to their hydroxylated products. The compound interacts with enzymes such as phenylalanine hydroxylase and tryptophan hydroxylase, playing a crucial role in the biosynthesis of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydro-L-biopterin: Another pteridine derivative involved in similar biochemical pathways.
Tetrahydrobiopterin: A fully reduced form of pteridine that acts as a cofactor in various hydroxylation reactions.
Neopterin: A pteridine derivative involved in immune response regulation.
Uniqueness
6,7-Dihydro-3H-pteridin-4-one is unique due to its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin and its involvement in the hydroxylation of aromatic amino acids. Its structural features and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H6N4O |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3H,1-2H2,(H,8,9,10,11) |
InChI Key |
GAONJGYKEMDOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(=N1)C(=O)NC=N2 |
Origin of Product |
United States |
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